3-Ethyl-2,2,3,4-tetramethylpentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

61868-93-7 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

3-ethyl-2,2,3,4-tetramethylpentane |

InChI |

InChI=1S/C11H24/c1-8-11(7,9(2)3)10(4,5)6/h9H,8H2,1-7H3 |

InChI Key |

HBSINJYUKWVYBC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C(C)C)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethyl-2,2,3,4-tetramethylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Ethyl-2,2,3,4-tetramethylpentane (CAS No: 61868-9-7). Due to the limited availability of experimental data in peer-reviewed literature, this document presents a combination of known properties and high-quality predicted spectroscopic data. A plausible synthetic route is proposed, along with general safety and handling protocols applicable to volatile alkanes. This guide is intended to serve as a foundational resource for researchers interested in this highly branched alkane.

Chemical Structure and Properties

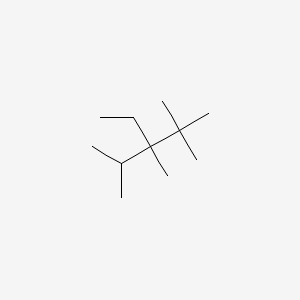

This compound is a highly branched aliphatic hydrocarbon. Its structure consists of a pentane (B18724) backbone with extensive substitution.

IUPAC Name: this compound Synonyms: 2,2,3,4-TETRAMETHYL-3-ETHYLPENTANE, 3-Ethyl-2,2,3,4-tetramethylpentan[1] CAS Number: 61868-93-7[1] Molecular Formula: C11H24[1]

The table below summarizes the known and calculated physical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 156.31 g/mol | [1] |

| Boiling Point | 188.1 °C | [2] |

| Density | 0.797 g/cm³ (Predicted) | [3] |

| Molar Volume | 196.1 cm³/mol (Predicted) | [3] |

| Refractive Index | 1.445 (Predicted) | [3] |

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple, chemically similar alkyl groups. The predicted chemical shifts (in ppm, relative to TMS) are as follows:

-

~0.8-1.0 ppm: Multiple overlapping signals corresponding to the various methyl groups (CH₃). This region would likely integrate to 18H.

-

~1.1-1.3 ppm: A quartet corresponding to the methylene (B1212753) protons (CH₂) of the ethyl group, split by the adjacent methyl group. This would integrate to 2H.

-

~1.4-1.6 ppm: A multiplet corresponding to the methine proton (CH) at the C4 position, split by the adjacent methyl and other groups. This would integrate to 1H.

-

~0.8-0.9 ppm: A triplet corresponding to the methyl protons of the ethyl group, split by the adjacent methylene group. This would integrate to 3H.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum is predicted to show distinct signals for each carbon environment in the molecule. The predicted chemical shifts are:

-

~30-45 ppm: Quaternary carbons (C2 and C3).

-

~30-40 ppm: Methine carbon (C4).

-

~20-30 ppm: Methylene carbon of the ethyl group.

-

~10-20 ppm: Various methyl carbons.

Predicted Mass Spectrum Fragmentation

In a mass spectrometer, this compound would likely undergo fragmentation through the cleavage of C-C bonds, favoring the formation of more stable carbocations. Key predicted fragments include:

-

m/z = 156: Molecular ion peak [M]⁺ (likely of low intensity).

-

m/z = 141: Loss of a methyl group [M-15]⁺.

-

m/z = 127: Loss of an ethyl group [M-29]⁺.

-

m/z = 99: Loss of a tert-butyl group [M-57]⁺.

-

m/z = 57: Tert-butyl cation, likely a prominent peak.

-

m/z = 43: Isopropyl cation.

-

m/z = 29: Ethyl cation.

Proposed Synthesis Protocol

While a detailed experimental protocol for the synthesis of this compound is not documented, a plausible route can be proposed based on known organic reactions for the formation of highly branched alkanes. One identified precursor is 3,3-dimethyl-2-butanone (CAS 32579-68-3).[1] A potential synthesis could involve a Grignard reaction followed by dehydration and hydrogenation.

Reaction Scheme:

-

Grignard Reaction: Reaction of 3,3-dimethyl-2-butanone with isopropylmagnesium bromide to form the tertiary alcohol, 3-ethyl-2,2,3,4-tetramethyl-3-pentanol.

-

Dehydration: Acid-catalyzed dehydration of the tertiary alcohol to yield a mixture of alkenes, primarily 3-ethyl-2,2,4-tetramethyl-3-pentene.

-

Hydrogenation: Catalytic hydrogenation of the alkene mixture to yield the saturated alkane, this compound.

Experimental Workflow Diagram:

Caption: Proposed synthetic pathway for this compound.

Safety and Handling

Specific safety and handling data for this compound is not available. However, as a volatile, flammable liquid alkane, the following general precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][5]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid the buildup of flammable vapors.[4][5]

-

Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources. Use non-sparking tools and ensure electrical equipment is properly grounded.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Spills: In case of a spill, remove all ignition sources and ventilate the area. Absorb the spill with an inert material (e.g., sand, vermiculite) and dispose of it as hazardous waste in accordance with local regulations.

Potential Applications and Research Directions

The applications of this compound are not well-documented. However, highly branched alkanes are often studied in the context of:

-

Fuel and Lubricant Additives: Their combustion properties and viscosity can be of interest.

-

Reference Compounds: In analytical chemistry, particularly for gas chromatography and mass spectrometry.

-

Organic Synthesis: As non-polar solvents or as starting materials for further chemical transformations.

Further research is required to fully characterize this compound and explore its potential uses.

Logical Workflow for Compound Characterization:

References

Decoding an Alkane: The Correct IUPAC Nomenclature for a Complex Structure

An in-depth analysis of the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC) reveals the correct name for the alkane initially identified as 3-Ethyl-2,2,3,4-tetramethylpentane to be 3,4,4,5-Tetramethylheptane. This guide provides a detailed breakdown of the rules and their application in arriving at the accurate IUPAC name, a critical aspect for researchers, scientists, and professionals in drug development.

The IUPAC nomenclature for organic compounds provides a standardized and unambiguous method for naming chemical structures.[1][2] For alkanes, the naming process is governed by a set of rules that prioritize the longest continuous carbon chain as the parent structure, with attached alkyl groups treated as substituents.

Systematic Approach to IUPAC Naming

The determination of the correct IUPAC name for the structure initially presented as this compound involves a systematic application of established rules:

-

Identification of the Longest Carbon Chain (Parent Chain): The primary step is to identify the longest continuous chain of carbon atoms in the molecule.[3][4][5] In the given structure, a chain of seven carbon atoms can be identified, which designates the parent alkane as heptane. The initial name "pentane" incorrectly identifies a shorter five-carbon chain as the parent.

-

Numbering the Parent Chain: The parent chain is numbered to assign the lowest possible locants (numbers) to the substituents.[2][3] Numbering should begin from the end that gives the first substituent the lowest number.

-

Identifying and Naming Substituents: All groups attached to the parent chain are identified as substituents.[3][6] In this molecule, there are four methyl (-CH₃) groups.

-

Assigning Locants to Substituents: The position of each substituent on the parent chain is indicated by the number of the carbon atom to which it is attached.

-

Alphabetical Ordering of Substituents: When multiple different substituents are present, they are listed in alphabetical order.[4][7] Prefixes such as di-, tri-, and tetra- are not considered when alphabetizing.[3]

Applying these principles to the structure , the correct numbering of the seven-carbon chain results in methyl groups at positions 3, 4, 4, and 5. Therefore, the systematic and correct IUPAC name is 3,4,4,5-Tetramethylheptane .

Quantitative Data Summary

| Parameter | Initial (Incorrect) Name | Correct IUPAC Name |

| Parent Chain Length | 5 (Pentane) | 7 (Heptane) |

| Substituents | 1 Ethyl, 4 Methyl | 4 Methyl |

| Locants | 3-Ethyl, 2,2,3,4-tetramethyl | 3,4,4,5-tetramethyl |

| Molecular Formula | C₁₁H₂₄ | C₁₁H₂₄ |

Experimental Protocols

The determination of an IUPAC name is a theoretical process based on established rules and does not involve experimental procedures. The primary "protocol" is the consistent application of the IUPAC nomenclature rules.

Visualizing the Molecular Structure and Naming Process

To further clarify the relationship between the incorrect and correct names and the underlying molecular structure, the following diagrams are provided.

Caption: Logical workflow for incorrect vs. correct IUPAC naming.

Caption: Structure of 3,4,4,5-Tetramethylheptane.

References

- 1. Alkane Nomenclature: Naming [sites.science.oregonstate.edu]

- 2. IUPAC Rules [chem.uiuc.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Organic Nomenclature [www2.chemistry.msu.edu]

- 6. Naming Alkanes with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. 2.2 Nomenclature of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]

Synthesis of Highly Branched Nonane Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of highly branched nonane (B91170) isomers, compounds of significant interest in fuel science, materials science, and as reference standards in analytical chemistry. This document details various synthetic methodologies, presents quantitative data for comparative analysis, and illustrates key reaction pathways and experimental workflows.

Introduction

Highly branched alkanes, such as the isomers of nonane (C₉H₂₀), are valued for their high octane (B31449) ratings and specific physical properties. Their synthesis presents unique challenges due to steric hindrance and the potential for rearrangement reactions. This guide explores several key laboratory-scale and industrial methods for preparing these complex structures, with a focus on achieving high purity and yield.

Synthetic Methodologies & Experimental Protocols

Several synthetic strategies have been employed to construct the sterically congested frameworks of highly branched nonane isomers. These methods range from classical organometallic reactions to industrial alkylation processes.

Grignard Reagent-Based Synthesis

The Grignard reaction is a versatile method for forming carbon-carbon bonds, making it suitable for the synthesis of tertiary alcohols that can be subsequently reduced to highly branched alkanes.

Example: Synthesis of 2,3,3-Trimethylhexane (B92883)

A potential route to 2,3,3-trimethylhexane involves the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation. A plausible synthetic scheme is outlined below.

Experimental Protocol (Proposed):

-

Grignard Reagent Formation: Prepare ethylmagnesium bromide by reacting bromoethane (B45996) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Reaction with Ketone: Add 3,3-dimethyl-2-pentanone (B1585287) dropwise to the Grignard reagent solution at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Work-up and Dehydration: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The resulting tertiary alcohol is extracted, dried, and then dehydrated using an acid catalyst (e.g., p-toluenesulfonic acid) to yield a mixture of trimethylhexene isomers.

-

Hydrogenation: The alkene mixture is hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield 2,3,3-trimethylhexane. The product is then purified by fractional distillation.

Wurtz and Corey-House Reactions

Coupling reactions provide another avenue for the synthesis of highly branched alkanes. The Wurtz reaction, while historically significant, often suffers from low yields and side reactions.[1][2] The Corey-House synthesis offers a more versatile and higher-yielding alternative for the formation of unsymmetrical alkanes.[3][4]

Corey-House Synthesis Workflow:

This method involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[5][6]

Caption: General workflow for the Corey-House synthesis.

Synthesis of 2,2,4,4-Tetramethylpentane (B94933)

A well-documented procedure for the synthesis of the highly hindered 2,2,4,4-tetramethylpentane involves the reaction of dimethyl zinc with 2,2,4-trimethyl-4-chloropentane.

Experimental Protocol:

This procedure is adapted from a detailed report by the National Bureau of Standards.

-

Preparation of 2,2,4-Trimethyl-4-chloropentane: This intermediate is prepared by the reaction of "diisobutylene" with hydrogen chloride.

-

Preparation of Dimethyl Zinc: Methyl iodide is reacted with a zinc-copper couple to form methyl zinc iodide, which is then converted to dimethyl zinc.

-

Reaction: 2,2,4-trimethyl-4-chloropentane is added to the prepared dimethyl zinc in a suitable solvent like tetralin.

-

Work-up and Purification: The reaction mixture is decomposed with dilute acid. The organic layer is separated, washed, dried, and then purified by fractional distillation.

Industrial Alkylation Process

In industrial settings, highly branched alkanes are major components of alkylate, a high-octane gasoline blending stock. This is produced through the alkylation of isobutane (B21531) with light olefins (e.g., butenes, pentenes) using strong acid catalysts like sulfuric acid (H₂SO₄) or hydrofluoric acid (HF).[7][8] The process involves a complex series of carbocation-mediated reactions.

Alkylation Reaction Mechanism:

The mechanism proceeds through a chain reaction involving carbocation intermediates.

Caption: Key steps in the acid-catalyzed alkylation of isobutane with an olefin.

Quantitative Data Summary

The following tables summarize key quantitative data for selected highly branched nonane isomers.

Table 1: Synthesis and Yield of Selected Nonane Isomers

| Isomer Name | Synthesis Method | Key Reactants | Reported Yield | Reference |

| 2,2,4,4-Tetramethylpentane | Organozinc Coupling | Dimethyl zinc, 2,2,4-trimethyl-4-chloropentane | 42-48% | [9] |

| 2,6-Dimethylheptane | Grignard Reaction & Hydrogenation | Isobutyl magnesium bromide, Ethyl formate | - | |

| 2,3,3-Trimethylhexane | Grignard Reaction (Proposed) | Ethylmagnesium bromide, 3,3-dimethyl-2-pentanone | - | [10] |

Table 2: Physical and Spectroscopic Data of Selected Nonane Isomers

| Isomer Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (n_D²⁰) |

| 2,2,4,4-Tetramethylpentane | C₉H₂₀ | 128.26 | 122.3 | 0.718 | 1.4045 |

| 2,6-Dimethylheptane | C₉H₂₀ | 128.26 | 135.2 | 0.709 | 1.4007 |

| 2,3,3-Trimethylhexane | C₉H₂₀ | 128.26 | 137.9 | 0.722 | 1.4119 |

| 2,3,5-Trimethylhexane | C₉H₂₀ | 128.26 | ~120 | ~0.730 | - |

| 3,3,4-Trimethylhexane | C₉H₂₀ | 128.26 | 140 | 0.745 | 1.418 |

Table 3: Product Distribution from Alkylation of Isobutane with Pentenes

| Product Fraction | Composition (wt%) |

| C₈ Hydrocarbons (Trimethylpentanes) | > 60% |

| C₉ Hydrocarbons (Trimethylhexanes) | - |

| C₁₂₊ Hydrocarbons | < 1.8% |

| Isopentane | < 15 mol% of C₅ olefin feed |

| Note: Data is representative of alkylation using an acidic ionic liquid catalyst.[7][8] |

Conclusion

The synthesis of highly branched nonane isomers can be achieved through a variety of synthetic routes, each with its own advantages and limitations. Laboratory-scale syntheses often rely on well-established organometallic reactions like the Grignard and Corey-House reactions to build specific carbon skeletons with high control. Industrial production, driven by the demand for high-octane fuels, utilizes catalytic alkylation to produce complex mixtures of branched alkanes. The choice of synthetic method ultimately depends on the desired isomer, required purity, and scale of production. This guide provides a foundational understanding of the key synthetic approaches and associated data to aid researchers in the selection and implementation of appropriate methodologies for their specific needs.

References

- 1. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]

- 2. 2,3,3-trimethylhexane [stenutz.eu]

- 3. collegedunia.com [collegedunia.com]

- 4. byjus.com [byjus.com]

- 5. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 6. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 7. US10059639B2 - Alkylation of refinery pentenes with isobutane - Google Patents [patents.google.com]

- 8. WO2018044406A1 - Alkylation of refinery pentenes with isobutane - Google Patents [patents.google.com]

- 9. lookchem.com [lookchem.com]

- 10. chembk.com [chembk.com]

An In-depth Technical Guide to 3-Ethyl-2,2,3,4-tetramethylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of the highly branched alkane, 3-Ethyl-2,2,3,4-tetramethylpentane. Due to the limited availability of experimental data for this specific molecule, this document combines reported values with predicted properties and established experimental protocols for structurally similar compounds. This guide is intended to serve as a foundational resource for researchers and professionals requiring detailed information on this compound for applications in materials science, fuel development, or as a non-polar solvent.

Physicochemical Properties

This compound is a saturated acyclic hydrocarbon. Its highly branched structure significantly influences its physical properties, leading to a lower boiling point than a linear alkane with the same number of carbon atoms.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | [1][2] |

| Molecular Weight | 156.31 g/mol | [2] |

| CAS Number | 61868-93-7 | [2] |

| Boiling Point | 188.1 °C (experimental) | [1] |

| Melting Point | -57.06 °C (estimated) | [3] |

| Density | 0.797 g/mL (predicted) | [4] |

| Refractive Index | 1.445 (predicted) | [4] |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents. | Inferred from general properties of alkanes. |

Synthesis and Analytical Characterization Workflows

Due to the absence of a specific, detailed synthesis protocol in the literature for this compound, a plausible synthetic route based on the Grignard reaction is proposed. The subsequent analytical workflow outlines the standard procedures for the purification and structural confirmation of the target compound.

References

An In-depth Technical Guide to Sterically Hindered Alkanes for Researchers, Scientists, and Drug Development Professionals

Introduction

Sterically hindered alkanes are hydrocarbons characterized by bulky substituents that create significant spatial crowding around a central carbon atom or along the carbon backbone. This steric hindrance, arising from the repulsive forces between the electron clouds of non-bonded atoms or groups, profoundly influences the molecule's conformation, stability, and reactivity.[1] Understanding these effects is paramount in various fields of chemistry, particularly in drug design and development, where the three-dimensional shape of a molecule is critical for its biological activity. This guide provides a comprehensive overview of the core principles of sterically hindered alkanes, their synthesis, characteristic properties, and their burgeoning applications in the pharmaceutical sciences.

The Foundation of Steric Hindrance: Structural and Thermodynamic Consequences

The spatial arrangement of atoms in a molecule dictates its potential energy. In alkanes, rotation around single carbon-carbon bonds leads to various conformations, with staggered conformations being more stable than eclipsed ones due to lower torsional strain.[2] The introduction of bulky substituents exacerbates these energy differences, a phenomenon quantified by "A-values." The A-value represents the Gibbs free energy difference between a conformation where a substituent on a cyclohexane (B81311) ring is in an axial versus an equatorial position. Larger A-values signify greater steric bulk and a stronger preference for the equatorial position to minimize destabilizing 1,3-diaxial interactions.[3][4]

This steric strain not only influences conformational preferences but also impacts the fundamental geometry of the molecule. In highly congested alkanes, C-C bond lengths can be elongated, and bond angles may deviate from the ideal tetrahedral angle of 109.5° to alleviate the strain.[5] For instance, in adamantane (B196018), a rigid, strain-free cage-like hydrocarbon, the C-C bond lengths are approximately 1.54 Å, and the C-H bond lengths are about 1.112 Å, reflecting a near-ideal tetrahedral geometry.[1][6][7] However, in more strained systems, these values can be significantly different.

Table 1: A-Values for Common Alkyl Substituents [3][4][8][9]

| Substituent | A-Value (kcal/mol) |

| Methyl (-CH₃) | 1.74 |

| Ethyl (-CH₂CH₃) | 1.79 |

| Isopropyl (-CH(CH₃)₂) | 2.15 |

| tert-Butyl (-C(CH₃)₃) | ~5.0 |

Table 2: Conformational Strain Energies in Disubstituted Cyclohexanes [10][11][12][13]

| Compound | Conformation | Steric Strain Energy (kJ/mol) |

| cis-1,2-dimethylcyclohexane | One axial, one equatorial methyl | 11.4 |

| trans-1,2-dimethylcyclohexane | Diequatorial methyls | 3.8 |

| trans-1,2-dimethylcyclohexane | Diaxial methyls | 15.2 |

| cis-1,3-dimethylcyclohexane | Diequatorial methyls | 0 |

| cis-1,3-dimethylcyclohexane | Diaxial methyls | ~23 |

Synthesis of Sterically Hindered Alkanes: Overcoming Steric Barriers

The synthesis of highly branched alkanes presents a significant challenge due to the very steric hindrance that defines them. Traditional synthetic methods often fail or give low yields. However, several strategies have been developed to construct these sterically demanding frameworks.

Experimental Protocol: Synthesis of 2,2,4,4-Tetramethylpentane (B94933)

A common method for synthesizing the sterically hindered alkane 2,2,4,4-tetramethylpentane involves the reaction of dimethyl zinc with 2,2,4-trimethyl-4-chloropentane.[14]

Materials:

-

2,2,4-trimethyl-4-chloropentane

-

Zinc-copper couple

-

Methyl iodide

-

Anhydrous ether (solvent)

-

Dilute hydrochloric acid

-

Concentrated sulfuric acid

-

5% aqueous sodium bicarbonate

-

Calcium chloride

-

Sodium metal

Procedure:

-

Preparation of 2,2,4-trimethyl-4-chloropentane: This intermediate can be synthesized from "diisobutylene" by reaction with hydrogen chloride.[14]

-

Preparation of Dimethyl Zinc: Methyl iodide is reacted with a zinc-copper couple in anhydrous ether to produce methyl zinc iodide, which then disproportionates to dimethyl zinc and zinc iodide.[14]

-

Reaction: Dimethyl zinc is reacted with 2,2,4-trimethyl-4-chloropentane.[14]

-

Workup and Purification: The crude product is washed sequentially with concentrated sulfuric acid, water, and 5% aqueous sodium bicarbonate. It is then dried with calcium chloride, refluxed over sodium, and distilled. Further purification can be achieved by passing the distillate through a column of silica gel, followed by repeated acid and bicarbonate washes, drying, and a final distillation.[14]

The synthesis of even more sterically congested alkanes, such as tri-tert-butylmethane, has proven to be exceptionally difficult, with many attempts failing.[15] The hypothetical tetra-tert-butylmethane is predicted by some calculations to be incapable of existence due to extreme steric hindrance.[5][16]

Spectroscopic and Analytical Characterization

The structural features of sterically hindered alkanes give rise to distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Protons in highly branched alkanes are generally shielded and appear in the upfield region of the spectrum (typically 0.7-1.5 ppm).[17][18] The chemical shift is influenced by the substitution pattern, with protons on more substituted carbons appearing slightly downfield.[18]

-

¹³C NMR: The chemical shifts of carbon atoms are also sensitive to the steric environment. Quaternary carbons in highly branched systems are typically found in the 30-40 ppm range.[5][17]

Infrared (IR) Spectroscopy:

The IR spectra of alkanes are dominated by C-H and C-C bond vibrations.

-

C-H stretching: Strong absorptions are observed in the 2850-3000 cm⁻¹ region.[19]

-

C-H bending: Bands in the 1370-1470 cm⁻¹ region correspond to methyl and methylene (B1212753) bending vibrations.[19] For a rigid, cage-like structure such as adamantane, the IR spectrum shows characteristic absorptions for its C-H stretching and bending modes, as well as cage vibrations.[20][21][22][23]

Table 3: Typical Spectroscopic Data for Alkanes

| Spectroscopy | Region | Assignment |

| ¹H NMR | 0.7 - 1.5 ppm | Aliphatic C-H |

| ¹³C NMR | 10 - 40 ppm | Aliphatic C |

| IR | 2850 - 3000 cm⁻¹ | C-H stretch |

| IR | 1370 - 1470 cm⁻¹ | C-H bend |

Applications in Drug Development and Medicinal Chemistry

The principles of steric hindrance are strategically employed in drug design to modulate a molecule's pharmacological properties. The introduction of bulky alkyl groups can influence a drug's conformation, binding affinity to its target receptor, and metabolic stability.

Steric Effects on Drug-Receptor Interactions

The binding of a drug to its biological target is a highly specific three-dimensional interaction. Steric hindrance can play a crucial role in this process. A bulky group can either enhance binding by promoting a bioactive conformation that fits optimally into the receptor's binding site or it can hinder binding by preventing the molecule from accessing the site.[24][25][26] This "steric shielding" can be used to improve the selectivity of a drug for its intended target over off-targets.

Caption: Influence of steric bulk on drug-receptor binding.

Diamondoids in Drug Delivery

Diamondoids are cage-like hydrocarbons, with adamantane being the simplest member.[1] Their rigid, sterically defined structures and lipophilic nature make them attractive scaffolds in drug design and as drug delivery vehicles. Nanodiamonds, which are diamondoids on the nanoscale, have garnered significant attention for their potential in biomedical applications.[27]

Key advantages of nanodiamonds in drug delivery include:

-

Biocompatibility: They are generally well-tolerated by biological systems.[28]

-

High Surface Area: Their large surface-to-volume ratio allows for high drug loading capacity.[29]

-

Tunable Surface Chemistry: The surface of nanodiamonds can be functionalized to attach various drug molecules.[29]

-

Enhanced Cellular Uptake: Nanodiamond-drug conjugates can facilitate the entry of drugs into cells, potentially overcoming drug resistance mechanisms.[29]

Caption: Workflow for nanodiamond-mediated drug delivery.

Sterically hindered alkanes, far from being mere chemical curiosities, represent a fundamental concept in organic chemistry with profound implications for the design and development of new therapeutic agents. The principles of steric hindrance govern molecular shape, stability, and reactivity, all of which are critical determinants of a drug's efficacy and selectivity. As our ability to synthesize and analyze these complex molecules improves, so too will our capacity to harness the power of steric effects to create more effective and safer medicines. The continued exploration of sterically hindered structures, particularly in the context of drug-receptor interactions and novel delivery systems, promises to be a fruitful area of research for years to come.

References

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. Nanodiamonds as novel nanomaterials for biomedical applications: drug delivery and imaging systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. File:Adamantane angles bond-lengths.png - Wikimedia Commons [commons.wikimedia.org]

- 7. File:Adamantane molecular parameters.svg - Wikimedia Commons [commons.wikimedia.org]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 13. a. Draw the two chair conformations of cis-1,3-dimethylcyclohexan... | Study Prep in Pearson+ [pearson.com]

- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 15. Tetra-Tert-Butyl Methane – The Acyclic Alkane That Seemingly Should Exist [quirkyscience.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Alkanes | OpenOChem Learn [learn.openochem.org]

- 18. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 19. ocr.org.uk [ocr.org.uk]

- 20. researchgate.net [researchgate.net]

- 21. pubs.aip.org [pubs.aip.org]

- 22. pubs.aip.org [pubs.aip.org]

- 23. Adamantane [webbook.nist.gov]

- 24. Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. experts.nau.edu [experts.nau.edu]

- 26. openaccessjournals.com [openaccessjournals.com]

- 27. researchgate.net [researchgate.net]

- 28. frontiersin.org [frontiersin.org]

- 29. nanodiamond.co.il [nanodiamond.co.il]

Unveiling the Obscure History of 3-Ethyl-2,2,3,4-tetramethylpentane: A Highly Branched Alkane

While detailed historical records regarding the specific discovery of 3-Ethyl-2,2,3,4-tetramethylpentane are scarce in readily available scientific literature, its origins can be traced back to the extensive research on hydrocarbon synthesis conducted in the mid-20th century. The physical properties of this highly branched undecane (B72203) were likely first characterized as part of the American Petroleum Institute (API) Research Project 45, a major initiative aimed at synthesizing and evaluating a vast array of hydrocarbons for their potential use in fuels.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄ | [1] |

| Molecular Weight | 156.31 g/mol | [1] |

| CAS Number | 61868-93-7 | [1] |

| Boiling Point | 188.1 °C | [2] |

| Density | 0.797 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.445 (Predicted) | [3] |

Hypothetical Synthesis Protocol

A potential synthetic pathway is outlined below. This protocol is a hypothetical reconstruction based on established organometallic chemistry principles for creating sterically hindered alkanes.

Step 1: Grignard Reaction to form a Tertiary Alcohol

The synthesis would likely begin with the reaction of a suitable ketone and a Grignard reagent to create the quaternary carbon center. For instance, the reaction of 3,3-dimethyl-2-butanone with sec-butylmagnesium bromide would be a logical starting point.

-

Reactants: 3,3-dimethyl-2-butanone, sec-butylmagnesium bromide, dry diethyl ether (solvent).

-

Procedure: To a solution of 3,3-dimethyl-2-butanone in anhydrous diethyl ether, a solution of sec-butylmagnesium bromide in diethyl ether is added dropwise under an inert atmosphere (e.g., nitrogen or argon) with cooling in an ice bath. After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol, 2,3,3,4-tetramethyl-2-pentanol.

Step 2: Dehydration of the Tertiary Alcohol

The resulting tertiary alcohol would then be dehydrated to form a mixture of isomeric alkenes.

-

Reactants: 2,3,3,4-tetramethyl-2-pentanol, a strong acid catalyst (e.g., sulfuric acid or phosphoric acid).

-

Procedure: The crude tertiary alcohol is heated with a catalytic amount of a strong acid. The resulting alkene mixture is distilled from the reaction flask. The distillate is washed with a dilute sodium bicarbonate solution and then with water to remove any residual acid. The organic layer is dried over a suitable drying agent (e.g., anhydrous calcium chloride) and fractionally distilled to isolate the desired alkene isomers, primarily 3-ethyl-2,2,4-trimethyl-3-pentene and 3-ethyl-2,2,4-trimethyl-4-pentene.

Step 3: Hydrogenation of the Alkene

The final step would be the catalytic hydrogenation of the alkene mixture to yield the saturated alkane, this compound.

-

Reactants: Alkene mixture from Step 2, hydrogen gas, a hydrogenation catalyst (e.g., platinum(IV) oxide or palladium on carbon), a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

-

Procedure: The alkene mixture is dissolved in a suitable solvent in a hydrogenation apparatus. A catalytic amount of the hydrogenation catalyst is added. The system is flushed with hydrogen gas, and the reaction is allowed to proceed under a hydrogen atmosphere (typically at a slightly elevated pressure) with vigorous stirring until the theoretical amount of hydrogen has been consumed. The catalyst is then removed by filtration, and the solvent is evaporated to yield the crude this compound. The final product would be purified by fractional distillation.

Logical Relationship of Synthesis

Caption: Hypothetical synthesis pathway for this compound.

Conclusion

References

An In-depth Technical Guide on the Physical Characteristics of C11H24 Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecane (B72203) (C11H24) is an acyclic alkane that, with its 159 structural isomers, presents a compelling case study in the structure-property relationships of hydrocarbons.[1][2] As nonpolar molecules, the isomers of undecane exhibit a spectrum of physicochemical properties dictated primarily by their degree of branching.[1] Generally, an increase in branching leads to a more compact molecular structure, which disrupts intermolecular van der Waals forces, resulting in lower boiling points compared to the linear n-undecane.[1][3] Conversely, more symmetrical isomers often have higher melting points. This guide provides a comprehensive overview of the known physical properties of selected undecane isomers, details the experimental protocols for their characterization, and illustrates the fundamental relationships between their molecular structure and physical behavior.

Quantitative Data Summary

The physical properties of undecane isomers vary significantly with their structure. The following tables summarize the available quantitative data for n-undecane and a selection of its branched isomers. It is important to note that experimental data for all 159 isomers are not exhaustively available.[1]

Table 1: Physical Properties of Selected C11H24 Isomers

| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) at 20°C |

| n-Undecane | 1120-21-4 | 196[1][2][3][4] | -26[1][2][4] | 0.740[1][4] |

| 2-Methyldecane | 6975-98-0 | 189.3[1][3] | - | 0.737[1] |

| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1[1] | -92.9[1] | 0.742[1] |

| 4-Methyldecane | 2847-72-5 | 188.7[1] | - | 0.741[1] |

| 5-Methyldecane | 13151-35-4 | 186.1[1] | -57.06 (est.)[1] | 0.742[1] |

| 2,3-Dimethylnonane | 2884-06-2 | 186.9[3] | -57.06 (est.)[1] | 0.7438[1] |

Table 2: Additional Physical Properties of n-Undecane

| Property | Value |

| Refractive Index (n²⁰/D) | 1.417[2][4][5] |

| Vapor Pressure | 55 Pa at 25 °C[2][4] |

| Heat of Combustion (ΔcH⦵₂₉₈) | -7.4339 to -7.4287 MJ mol⁻¹[2] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -329.8 to -324.6 kJ mol⁻¹[2] |

Structure-Property Relationships

The boiling points of alkane isomers are determined by the strength of their intermolecular van der Waals forces. Two primary factors are at play:

-

Molecular Size : Larger molecules with more electrons have stronger van der Waals forces, leading to higher boiling points.

-

Molecular Branching : For isomers with the same number of atoms, increased branching creates a more compact, spherical shape.[3] This reduces the surface area available for intermolecular contact, weakening the van der Waals forces and consequently lowering the boiling point.[3] Straight-chain alkanes, like n-undecane, have the largest surface area among their isomers and thus exhibit the strongest attractions and highest boiling points.[3]

Experimental Protocols

The accurate characterization of C11H24 isomers relies on precise experimental determination of their physical properties.

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[1]

-

Principle : A small amount of liquid is heated, and its vapor is allowed to equilibrate with the surrounding pressure. The temperature of this equilibrium is the boiling point.

-

Methodology (Capillary Method) :

-

Sample Preparation : Place a small amount of the liquid undecane isomer into a small test tube or fusion tube.[1][6]

-

Apparatus Setup : Insert a capillary tube, sealed at one end, into the test tube with its open end down.[1][6] Attach the test tube to a thermometer.

-

Heating : Heat the assembly in a controlled manner using a Thiele tube or a melting point apparatus with a heating block.[1][7]

-

Observation : As the temperature rises, a steady stream of bubbles will exit the capillary tube.[1]

-

Boiling Point Determination : Slowly cool the apparatus. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1][7]

-

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure compounds, this occurs over a very narrow range.

-

Principle : A solid sample is heated at a controlled rate, and the temperature range over which it melts is observed.[8]

-

Methodology (Capillary Method) :

-

Sample Preparation : A small quantity of the solid undecane isomer is finely powdered and packed into a capillary tube to a height of 2-3 mm.[1]

-

Apparatus Setup : Place the capillary tube into a melting point apparatus.[1][8]

-

Heating : Heat the sample. An initial rapid heating can find an approximate melting point, followed by a slower, more precise measurement (1-2 °C per minute) near the expected temperature.

-

Observation : Record the temperature at which the first droplet of liquid appears and the temperature at which the sample is completely liquid. This range is the melting point.[1]

-

Density is the mass of a substance per unit of volume.

-

Principle : The mass of a precisely known volume of the liquid isomer is measured.

-

Methodology (Pycnometer Method) :

-

Pycnometer Calibration : A pycnometer, a flask with a known volume, is cleaned, dried, and weighed while empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature and weighed again to calculate the exact volume of the pycnometer.[1]

-

Sample Measurement : The pycnometer is emptied, dried, and filled with the liquid undecane isomer at the same temperature.[1]

-

Weighing and Calculation : The pycnometer containing the sample is weighed. The mass of the isomer is found by subtraction, and the density is calculated by dividing this mass by the known volume of the pycnometer.[1]

-

The refractive index is a dimensionless number that describes how light propagates through a substance.

-

Principle : This property is typically measured using a refractometer or a spectrometer, which measures the angle of refraction or the minimum angle of deviation as light passes through the liquid sample.[9][10]

-

Methodology (Abbe Refractometer) :

-

Calibration : Calibrate the refractometer using a standard sample with a known refractive index.

-

Sample Application : Place a few drops of the liquid undecane isomer onto the prism of the refractometer.

-

Measurement : Close the prism and allow the temperature to stabilize.

-

Observation : Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading : Read the refractive index directly from the instrument's scale.

-

Conclusion

The 159 structural isomers of undecane provide a clear illustration of the fundamental principles of structure-property relationships in organic chemistry.[1] The degree of branching in the carbon chain directly influences the strength of intermolecular forces, leading to predictable variations in physical properties such as boiling point, melting point, and density.[1] The accurate measurement of these characteristics, through established experimental protocols, is essential for the identification, purification, and application of these compounds in research and industry. While comprehensive data for every isomer is not yet available, the information presented serves as a foundational guide for professionals working with this class of alkanes.

References

- 1. benchchem.com [benchchem.com]

- 2. Undecane - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. webqc.org [webqc.org]

- 5. refractometer.pl [refractometer.pl]

- 6. byjus.com [byjus.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. westlab.com [westlab.com]

- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 10. researchgate.net [researchgate.net]

Stereoisomerism in Branched Alkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of stereoisomerism in branched alkanes, a fundamental concept in organic chemistry with significant implications in various scientific fields, including drug discovery and materials science. We will delve into the core principles of chirality as it applies to saturated hydrocarbons, explore the different types of stereoisomers, and provide detailed experimental and computational methodologies for their separation and characterization.

Core Concepts of Stereoisomerism in Branched Alkanes

Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. In branched alkanes, the tetrahedral nature of sp³-hybridized carbon atoms allows for the existence of stereoisomers when certain structural conditions are met.

Chirality and the Stereocenter

The concept of chirality is central to stereoisomerism. A molecule is chiral if it is non-superimposable on its mirror image, much like a pair of hands.[1] The most common source of chirality in branched alkanes is the presence of a stereocenter (or chiral center). A stereocenter is typically a carbon atom that is bonded to four different substituent groups.[1]

For example, in 3-methylhexane, the third carbon atom is a stereocenter because it is bonded to a hydrogen atom, an ethyl group, a methyl group, and a propyl group. The presence of this single stereocenter makes the entire molecule chiral.[2]

Enantiomers

Enantiomers are a pair of stereoisomers that are non-superimposable mirror images of each other.[3] Molecules with a single stereocenter exist as a pair of enantiomers. These enantiomers have identical physical properties (e.g., boiling point, melting point, solubility) with one notable exception: their interaction with plane-polarized light.[3] One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it by an equal magnitude in the counter-clockwise direction (levorotatory, (-)).[4]

Diastereomers

When a molecule has two or more stereocenters, it can exist as stereoisomers that are not mirror images of each other. These are known as diastereomers.[3] Diastereomers have different physical and chemical properties. For instance, they will have different boiling points, melting points, and solubilities, which allows for their separation by standard laboratory techniques like distillation or chromatography.

The maximum number of possible stereoisomers for a molecule with 'n' stereocenters is 2^n.[5]

Meso Compounds

A meso compound is a molecule that contains stereocenters but is achiral overall. This occurs when the molecule possesses an internal plane of symmetry that makes it superimposable on its mirror image. For a molecule to be a meso compound, it must have at least two stereocenters, and there must be a way for the molecule to be divided into two halves that are mirror images of each other. As a result of their achirality, meso compounds do not rotate plane-polarized light.

Quantitative Data on Chiral Branched Alkanes

The optical activity of a chiral compound is a key quantitative measure. It is reported as the specific rotation, [α], which is a characteristic physical property of a pure enantiomer under specific conditions of temperature, wavelength, solvent, and concentration.[6] The enantiomeric excess (ee) of a mixture of enantiomers can be determined from its observed optical rotation.[7]

| Chiral Branched Alkane | Enantiomer | Specific Rotation ([α]D in degrees) | Conditions |

| 3-Methylhexane | (+)-enantiomer | Not specified, but known to be optically active | Not specified[8] |

| 3-Bromo-3-methylhexane | (R)-enantiomer | -13.52 | Not specified[9][10] |

| sec-Butylcyclohexane | (R)-(+)-enantiomer | Optically active | Not specified[11] |

Note: The sign and magnitude of specific rotation are highly dependent on experimental conditions and must be carefully controlled for reproducible measurements.

Experimental Protocols for Stereoisomer Analysis

The separation and characterization of stereoisomers of branched alkanes require specialized analytical techniques. Due to their volatility and lack of strong chromophores, gas chromatography and specific spectroscopic methods are particularly important.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation and quantification of volatile enantiomers, including many branched alkanes.

Methodology:

-

Principle: Separation is achieved using a capillary column coated with a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times. Modified cyclodextrins are common CSPs for hydrocarbon separations.

-

Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID) is typically used.

-

Sample Preparation: The alkane mixture is usually dissolved in a volatile, achiral solvent (e.g., hexane, pentane) at an appropriate concentration.

-

GC Conditions:

-

Column: A chiral capillary column (e.g., based on a derivatized β-cyclodextrin).

-

Carrier Gas: Hydrogen or Helium at a constant flow rate.

-

Injector: Split/splitless injector, with the temperature set high enough to ensure rapid volatilization of the sample.

-

Oven Temperature Program: An initial isothermal period followed by a temperature ramp to elute all components. The specific program will depend on the volatility of the alkanes being analyzed.

-

Detector: FID, with the temperature set higher than the final oven temperature.

-

-

Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral sample, providing information about its optical activity.

Methodology:

-

Principle: Chiral molecules rotate the plane of polarized light. The angle of rotation is proportional to the concentration of the chiral substance and the path length of the light through the sample.

-

Instrumentation: A polarimeter.

-

Sample Preparation: A solution of the chiral alkane is prepared by accurately weighing the sample and dissolving it in a known volume of an achiral solvent (e.g., chloroform, ethanol). The concentration must be precisely known. For liquid alkanes, measurements can sometimes be made on the neat liquid.[12]

-

Measurement:

-

The polarimeter is calibrated with the pure solvent (blank measurement).

-

The sample cell (of a known path length, typically 1 dm) is filled with the sample solution, ensuring no air bubbles are in the light path.

-

The observed rotation (α) is measured.

-

-

Data Analysis: The specific rotation [α] is calculated using the formula: [α] = α / (c * l) where α is the observed rotation in degrees, c is the concentration in g/mL, and l is the path length in decimeters.

Practical Considerations for Hydrocarbons: Due to the often small specific rotations of alkanes, relatively high concentrations may be needed to obtain a measurable observed rotation.[13] The choice of solvent is also critical, as it can influence the magnitude and even the sign of the rotation.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution.

Methodology:

-

Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional structure of the molecule.

-

Instrumentation: A VCD spectrometer.

-

Sample Preparation: A relatively concentrated solution (e.g., 0.1 M) of the chiral alkane is prepared in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., deuterated chloroform, carbon tetrachloride).[14]

-

Data Acquisition: The VCD and conventional IR spectra of the sample and the pure solvent are recorded. The solvent spectrum is then subtracted from the sample spectrum.

-

Data Analysis: The experimental VCD spectrum is compared to the theoretically predicted VCD spectrum for a known absolute configuration, which is calculated using quantum chemistry methods (e.g., Density Functional Theory - DFT). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.[15]

Challenges with Saturated Hydrocarbons: The VCD signals for alkanes can be weak, and the spectra can be complex. Careful experimental setup and high-quality theoretical calculations are essential for reliable results.[16][17]

Stereoisomerism and Drug Development

The three-dimensional structure of a molecule is critical for its biological activity. Enzymes and receptors in the body are themselves chiral and will often interact differently with the different enantiomers of a chiral drug molecule. One enantiomer may elicit the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. Therefore, the ability to separate and characterize the stereoisomers of drug candidates, which often contain chiral alkane-like fragments, is of paramount importance in the pharmaceutical industry.

Visualizations

The following diagrams illustrate key concepts and workflows related to stereoisomerism in branched alkanes.

References

- 1. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 2. 3-Methylhexane - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Specific rotation - Wikipedia [en.wikipedia.org]

- 7. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]

- 8. 276. The optical rotatory dispersion of hydrocarbons. (+)-3-Methylhexane - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. Solved The specific rotation of optically pure | Chegg.com [chegg.com]

- 10. Solved Question 1 (1 point) The specific rotation of | Chegg.com [chegg.com]

- 11. (R)-(+)-sec-butylcyclohexane [webbook.nist.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. schrodinger.com [schrodinger.com]

- 15. researchgate.net [researchgate.net]

- 16. After 50 Years of Vibrational Circular Dichroism Spectroscopy: Challenges and Opportunities of Increasingly Accurate and Complex Experiments and Computations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Vibrational overtone spectroscopy of saturated hydrocarbons dissolved in liquefied Ar, Kr, Xe, and N2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Conformational Analysis of Tetramethylpentanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylpentanes, a series of highly branched alkane isomers, serve as critical models for understanding the principles of steric hindrance and its profound impact on molecular geometry and dynamics. Their complex conformational landscapes, governed by severe non-bonded interactions, provide valuable insights applicable to the rational design of pharmaceuticals and other advanced materials where molecular shape and flexibility are paramount. This technical guide offers a comprehensive exploration of the conformational analysis of key tetramethylpentane isomers, detailing the experimental and computational methodologies used to elucidate their rotational energy profiles. Quantitative data on conformer energies and rotational barriers are systematically presented, and key concepts are visualized through detailed diagrams to facilitate a deeper understanding of the governing steric interactions.

Introduction to Conformational Analysis and Steric Hindrance

Conformational analysis is the study of the different three-dimensional arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds.[1] These rotations are not entirely free; they are governed by an energy potential that arises from a combination of factors, including:

-

Torsional Strain: The repulsion between electron clouds of bonds on adjacent atoms. This is maximized in eclipsed conformations.[1]

-

Steric Strain: The repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity, exceeding the sum of their van der Waals radii.[2]

In highly branched alkanes like the tetramethylpentane isomers, steric strain often dominates the conformational preferences.[3] The bulky tert-butyl and isopropyl groups create significant steric hindrance, leading to unusually high rotational barriers and distorted molecular geometries. Understanding these interactions is crucial in drug development, as the conformation of a small molecule often dictates its binding affinity and efficacy with a biological target.

The primary isomers of tetramethylpentane (C9H20) include:

-

2,2,3,3-Tetramethylpentane

-

2,2,3,4-Tetramethylpentane

-

2,2,4,4-Tetramethylpentane

This guide will focus on the conformational analysis of these isomers, with a particular emphasis on rotations around the most sterically congested carbon-carbon bonds.

Conformational Analysis of Key Isomers

Due to the significant steric challenges these molecules present, much of the detailed quantitative data comes from computational chemistry, with experimental techniques providing validation of the theoretical models.

2,2,4,4-Tetramethylpentane

Often referred to as di-tert-butylmethane, this symmetrical isomer is a classic example of extreme steric hindrance. The central point of conformational interest is the rotation around the C2-C3 (or C3-C4) bond, which dictates the relative positions of the two bulky tert-butyl groups.

The staggered and eclipsed conformations are qualitatively understood to have a large energy difference due to the severe steric clash between the tert-butyl groups in the eclipsed form. While specific, peer-reviewed quantitative data on the rotational barrier is scarce in the literature, computational models are essential for its estimation.

2,3,3,4-Tetramethylpentane

The conformational landscape of 2,3,3,4-tetramethylpentane has been investigated using vibrational spectroscopy (Infrared and Raman) and molecular mechanics calculations. The study focused on the conformational equilibrium of the molecule. While detailed energy barriers were not the primary focus, the agreement between experimental spectra and molecular mechanics calculations suggests that computational methods can reliably model the conformer populations of this highly branched alkane.[4]

Table 1: Conformational Data for Tetramethylpentane Isomers (Illustrative) Note: Specific experimental or high-level computational data for tetramethylpentanes is limited in publicly accessible literature. The values below for related, less-hindered systems are provided for context.

| Isomer/Analog | Bond of Rotation | Method | Most Stable Conformer (Dihedral Angle) | Rotational Barrier (kcal/mol) |

| Butane | C2-C3 | Experimental | Anti (180°) | ~4.5 - 6.0 |

| 2-Methylbutane | C2-C3 | Computational | Anti (Me/Me) | ~5.0 |

| 2,3-Dimethylbutane | C2-C3 | Experimental | Gauche | ~4.3 |

| 2,3,3,4-TMP | C2-C3 / C3-C4 | MM / Vibrational Spectroscopy | Data not specified | Data not specified |

| 2,2,4,4-TMP | C2-C3 | Computational (Estimated) | Staggered (Anti-like) | > 8.0 (Estimated high barrier) |

Experimental and Computational Protocols

The conformational analysis of complex molecules like tetramethylpentanes relies on a synergistic approach combining experimental spectroscopy and theoretical calculations.

Computational Chemistry

Computational modeling is the most powerful tool for mapping the potential energy surface of such sterically hindered molecules.

Typical Protocol:

-

Conformational Search: An initial broad search for low-energy conformers is performed using a computationally inexpensive method, such as a molecular mechanics (MM) force field (e.g., MMFF or AMBER).

-

Geometry Optimization: The unique conformers identified in the initial search are then subjected to geometry optimization using higher-level quantum mechanics methods. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger) is commonly employed.

-

Energy Profile Calculation: To determine the rotational barrier, a "relaxed scan" is performed. The dihedral angle of the bond of interest is constrained at fixed increments (e.g., every 10-15 degrees), and the rest of the molecule's geometry is optimized at each step. This traces the minimum energy path for rotation.

-

Frequency Analysis: Vibrational frequency calculations are performed on all optimized stationary points (minima and transition states). The absence of imaginary frequencies confirms a structure as a true energy minimum (a stable conformer), while a single imaginary frequency indicates a transition state (the peak of a rotational barrier). These calculations also provide zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energies.

Dynamic NMR (DNMR) Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) is a primary experimental technique for measuring the energy barriers of conformational interconversions that are rapid on the human timescale but slow on the NMR timescale.[5]

Methodology:

-

Sample Preparation: The tetramethylpentane isomer is dissolved in a suitable low-viscosity, deuterated solvent that remains liquid over a wide temperature range (e.g., deuterated dimethyl ether or a mixture of deuterated freons).

-

Low-Temperature Spectra: At a sufficiently low temperature (the "slow exchange limit"), the interconversion between conformers is slow. If the conformers are populated to a significant extent and have different chemical environments for their protons or carbons, separate signals will be observed for each conformer.

-

Variable Temperature Spectra: The temperature is gradually increased. As the rate of rotation increases, the separate signals for the exchanging nuclei will broaden.

-

Coalescence: At a specific temperature, known as the coalescence temperature (Tc), the two broadening signals merge into a single, broad peak.

-

High-Temperature Spectra: As the temperature is increased further, the rate of exchange becomes very fast on the NMR timescale, and a single, sharp, time-averaged signal is observed (the "fast exchange limit").

-

Data Analysis: The Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, can be calculated from the coalescence temperature (Tc) and the frequency separation of the signals (Δν) at the slow-exchange limit using the Eyring equation. More sophisticated analysis involves complete lineshape fitting at multiple temperatures to extract the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.

Gas-Phase Electron Diffraction (GED)

GED is an experimental method that provides precise information about the geometric structure of molecules in the gas phase, free from intermolecular forces.[6] For molecules with multiple conformers, the resulting diffraction pattern is a population-weighted average of the patterns from each individual conformer.

Methodology:

-

Data Acquisition: A high-energy beam of electrons is fired through a gaseous jet of the sample. The scattered electrons create a diffraction pattern that is recorded on a detector.[6]

-

Data Reduction: The raw diffraction data is processed to yield the molecular scattering intensity, which contains information about all the internuclear distances in the molecule.

-

Structural Refinement: A theoretical model of the molecule's geometry is constructed. This model includes bond lengths, bond angles, and dihedral angles. For flexible molecules, the populations of the different conformers are included as parameters in the model.

-

Combined Analysis: The structural parameters of the model are refined by least-squares fitting to the experimental scattering data. Often, the experimental GED data is combined with theoretical data from high-level ab initio or DFT calculations to constrain the model and yield a more robust and detailed structural determination, including the relative populations of the stable conformers.[6]

Conclusion

The conformational analysis of tetramethylpentanes presents a formidable challenge due to the extreme steric hindrance imposed by their multiple methyl substituents. While detailed experimental data remains sparse, the combination of computational chemistry and advanced spectroscopic techniques provides a powerful framework for elucidating their complex potential energy surfaces. The principles derived from studying these model systems—particularly the quantification of severe steric repulsion and its effects on molecular geometry and rotational dynamics—are of fundamental importance. For researchers in drug development and materials science, these insights reinforce the critical need to consider conformational energetics in the design of molecules where shape, rigidity, and the energetic cost of conformational changes can dictate function and activity. Future work combining high-level computational theory with modern spectroscopic methods will be crucial to fully parameterize the conformational landscapes of these and other highly hindered molecular systems.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]

Thermochemical Stability of Branched Alkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical stability of branched alkanes. It delves into the core principles governing their stability, presents quantitative data for comparison, outlines detailed experimental and computational methodologies for stability determination, and visualizes key chemical processes and workflows. This document is intended to be a valuable resource for professionals in research, science, and drug development who require a deep understanding of the thermodynamic properties of these fundamental organic molecules.

Introduction: The Enhanced Stability of Branched Alkanes

It is a well-established principle in organic chemistry that branched-chain alkanes are generally more thermodynamically stable than their straight-chain isomers.[1][2] This increased stability is intrinsically linked to their lower potential energy states, a phenomenon that has significant implications in various chemical processes, from industrial cracking and isomerization to understanding the subtle intermolecular forces that govern molecular interactions in drug design.[3][4]

The greater stability of branched alkanes is reflected in their lower heats of combustion; less energy is released upon their complete oxidation, indicating that they were in a more stable, lower-energy state to begin with.[5][6][7] Several factors are believed to contribute to this enhanced stability, including:

-

Electronic Effects: Hyperconjugation, the delocalization of electrons from a filled sigma orbital to an adjacent empty or partially filled p-orbital or to an antibonding sigma orbital, is considered a significant stabilizing factor in branched alkanes.[8][9] Additionally, electron correlation effects between 1,3-alkyl groups contribute to a more compact and lower-energy electronic structure.[10]

-

Electrostatic Interactions: The more compact structure of branched alkanes leads to more favorable electrostatic interactions between electrons and nuclei, contributing to their overall stability.[10][11]

-

Steric Considerations: While significant steric hindrance in highly congested molecules can be destabilizing, moderate branching can relieve some torsional strain compared to the gauche interactions present in the coiled conformations of linear alkanes. The role of steric repulsion in the overall stability of branched alkanes is a subject of ongoing discussion in the chemical literature.[11][12]

This guide will explore these concepts in detail, supported by quantitative data and established experimental and computational protocols.

Quantitative Analysis of Alkane Stability

The relative thermochemical stability of alkane isomers can be quantitatively assessed through their standard enthalpies of formation (ΔHf°) and heats of combustion (ΔHc°). A more negative (or less positive) enthalpy of formation and a less negative heat of combustion indicate greater thermodynamic stability.

Enthalpy of Formation of Alkane Isomers

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. The following table summarizes the standard enthalpies of formation for the isomers of pentane (B18724) and hexane (B92381) in the gaseous state.

| Alkane Isomer | Molecular Formula | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) |

| n-Pentane | C5H12 | -146.4 |

| Isopentane (2-Methylbutane) | C5H12 | -153.5 |

| Neopentane (2,2-Dimethylpropane) | C5H12 | -166.0 |

| n-Hexane | C6H14 | -167.2 |

| 2-Methylpentane | C6H14 | -174.4 |

| 3-Methylpentane | C6H14 | -172.3 |

| 2,2-Dimethylbutane | C6H14 | -185.9 |

| 2,3-Dimethylbutane | C6H14 | -180.2 |

Data sourced from multiple chemical thermodynamics databases.

Heat of Combustion of Alkane Isomers

The heat of combustion is the heat released during the complete combustion of one mole of a substance. The data below for pentane and hexane isomers clearly demonstrates that increased branching leads to a less exothermic heat of combustion, confirming their greater stability.[12][13][14]

| Alkane Isomer | Molecular Formula | Heat of Combustion (ΔHc°) (kJ/mol) |

| n-Pentane | C5H12 | -3509 |

| Isopentane (2-Methylbutane) | C5H12 | -3506 |

| Neopentane (2,2-Dimethylpropane) | C5H12 | -3492 |

| n-Hexane | C6H14 | -4163.2 |

| 2-Methylpentane | C6H14 | -4159.5 |

| 3-Methylpentane | C6H14 | -4157.0 |

| 2,2-Dimethylbutane | C6H14 | -4159.5 |

| 2,3-Dimethylbutane | C6H14 | -4154.7 |

Note: Values can vary slightly between different sources. Data compiled from various sources including[12][13][14].

Bond Dissociation Energies (BDEs)

Bond dissociation energy is the enthalpy change required to break a specific bond homolytically. The stability of the resulting free radical is a key factor in determining the BDE. In alkanes, C-H bond energies decrease in the order primary > secondary > tertiary, reflecting the increasing stability of the corresponding free radicals. This trend is crucial for understanding the mechanisms of thermal decomposition (pyrolysis).[1][15]

| Alkane | Bond | Bond Dissociation Energy (BDE) (kJ/mol) |

| Propane | CH3CH2-H (primary) | 423 |

| Propane | CH3-CH(H )-CH3 (secondary) | 412 |

| Propane | CH3-CH2 CH3 | 356 |

| n-Butane | CH3CH2CH2-H (primary) | 425 |

| n-Butane | CH3CH(H )CH2CH3 (secondary) | 411 |

| Isobutane | (CH3)3C-H (tertiary) | 397 |

Experimental and Computational Protocols

Experimental Determination of Heats of Combustion via Bomb Calorimetry

Bomb calorimetry is the primary experimental technique for determining the heat of combustion of liquid and solid compounds.[17]

Objective: To measure the heat released during the complete combustion of a known mass of an alkane isomer at constant volume.

Apparatus:

-

Parr-type oxygen bomb calorimeter

-

High-pressure oxygen cylinder

-

Pellet press (for solid samples)

-

Fuse wire (e.g., nickel-chromium)

-

High-precision thermometer (±0.001 °C)

-

Stirrer

-

Deionized water

-

Analytical balance

Procedure:

-

Calibration: The heat capacity of the calorimeter system (Ccal) is first determined by combusting a known mass of a standard substance with a precisely known heat of combustion, typically benzoic acid.

-

Sample Preparation: A precisely weighed sample of the liquid alkane (typically 0.8 - 1.0 g) is placed in a crucible. For solid alkanes, a pellet is formed using a press.

-

Bomb Assembly: A measured length of fuse wire is attached to the electrodes within the bomb, with the wire in contact with the sample. A small, known volume of deionized water (e.g., 1 mL) is added to the bomb to saturate the internal atmosphere and ensure condensation of water produced during combustion.

-

Pressurization: The bomb is sealed and purged with a small amount of oxygen before being filled to a pressure of approximately 25-30 atm.

-

Calorimeter Setup: The bomb is submerged in a known volume of deionized water in the calorimeter bucket. The calorimeter is then assembled with the stirrer and thermometer in place.

-

Temperature Equilibration: The stirrer is started, and the system is allowed to reach thermal equilibrium. The initial temperature (Ti) is recorded over a period of several minutes to establish a baseline.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Monitoring: The temperature of the water is recorded at regular intervals until a maximum temperature (Tf) is reached and the system begins to cool.

-

Corrections and Calculations: The gross heat released (qtotal) is calculated from the temperature change (ΔT = Tf - Ti) and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and the formation of nitric acid from residual nitrogen in the bomb. The heat of combustion at constant volume (ΔUc) is then calculated and converted to the enthalpy of combustion at constant pressure (ΔHc).

Alkane Isomerization

Alkane isomerization is a crucial industrial process for converting linear alkanes into their more stable, higher-octane branched isomers.[3][4][9] Laboratory-scale isomerization experiments can be conducted to study catalyst performance and reaction kinetics.

Objective: To catalytically convert a linear alkane into its branched isomers and analyze the product distribution.

Apparatus:

-

Fixed-bed flow reactor

-

High-pressure syringe pump

-

Mass flow controllers for gases (e.g., H2, N2)

-

Tubular furnace with temperature controller

-

Back-pressure regulator

-

Gas chromatograph (GC) with a flame ionization detector (FID) for product analysis

-

Bifunctional catalyst (e.g., platinum supported on a solid acid like chlorided alumina (B75360) or a zeolite)

Procedure:

-

Catalyst Activation: The catalyst is packed into the reactor and activated in situ, typically by heating under a flow of hydrogen to reduce the metal component.

-

Reaction Setup: The reactor is brought to the desired reaction temperature (typically 150-250 °C) and pressure (typically 10-30 bar).

-

Feed Introduction: The linear alkane feed is introduced into the reactor at a controlled flow rate using a high-pressure pump. A co-feed of hydrogen is maintained to suppress cracking and coke formation.

-

Reaction: The reactants flow through the catalyst bed, where isomerization occurs.

-

Product Collection and Analysis: The reactor effluent is cooled, and the liquid and gas phases are separated. The product mixture is analyzed using a gas chromatograph to determine the relative amounts of the starting material and its various isomers.

-

Data Analysis: The conversion of the linear alkane and the selectivity for each branched isomer are calculated from the GC data.

Computational Thermochemistry using Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating the thermochemical properties of molecules with high accuracy.[18][19][20][21]

Objective: To calculate the standard enthalpies of formation of alkane isomers to predict their relative stabilities.

Software:

-

A quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem)

-

Molecular visualization software (e.g., GaussView, Avogadro)

Procedure:

-

Molecular Structure Generation: The 3D structures of the alkane isomers are built using molecular visualization software.

-

Conformational Search: For flexible molecules, a conformational search is performed to identify the lowest energy conformer.

-